molecular formula C6H2ClFN2S B12282195 2-Chloro-6-fluorothiazolo[4,5-b]pyridine CAS No. 1190927-28-6

2-Chloro-6-fluorothiazolo[4,5-b]pyridine

Cat. No.: B12282195
CAS No.: 1190927-28-6
M. Wt: 188.61 g/mol
InChI Key: OPBVPNQFSSSHHJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloropyridine with a fluorinated thiazole precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorothiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor antagonist, the compound binds to the receptor and inhibits its activity, which can modulate neurotransmitter release in the brain. Additionally, its anticancer properties may be attributed to its ability to interfere with cell proliferation pathways .

Comparison with Similar Compounds

2-Chloro-6-fluorothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

  • 2-Chloro-6-methylthiazolo[4,5-b]pyridine
  • 2-Fluoro-6-methylthiazolo[4,5-b]pyridine
  • 2-Bromo-6-fluorothiazolo[4,5-b]pyridine

These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyridine rings. The presence of different substituents can significantly influence their chemical properties and biological activities. For instance, the fluorine atom in this compound may enhance its lipophilicity and membrane permeability compared to its non-fluorinated analogs .

Properties

CAS No.

1190927-28-6

Molecular Formula

C6H2ClFN2S

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-6-fluoro-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H2ClFN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H

InChI Key

OPBVPNQFSSSHHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)F

Origin of Product

United States

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